Chemical properties and stability of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid
Chemical properties and stability of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid
An In-depth Technical Guide to the Chemical Properties and Stability of Amino-(2-hydroxy-3-methoxy-phenyl)-acetic Acid
Preamble: Navigating the Landscape of a Novel Phenylglycine Derivative
To the researchers, scientists, and drug development professionals exploring the frontiers of medicinal chemistry, this guide addresses the chemical landscape of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid. This molecule, a structurally distinct non-proteinogenic amino acid, holds potential as a building block in novel therapeutics. However, a comprehensive survey of publicly accessible scientific literature reveals a notable scarcity of empirical data for this specific isomer.
This document, therefore, deviates from a simple recitation of known facts. Instead, it serves as both a predictive analysis and a practical methodological guide. As a Senior Application Scientist, my objective is to provide you with a robust framework for characterizing this molecule. We will proceed by grounding our predictions in the established principles of physical organic chemistry, drawing comparisons to closely related, well-documented isomers, and providing detailed, field-proven protocols to empower you to generate the requisite empirical data. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure the integrity of your future investigations.
Section 1: Physicochemical Properties - A Predictive and Comparative Analysis
The arrangement of the hydroxyl and methoxy substituents on the phenyl ring is paramount to the molecule's behavior. The ortho-hydroxyl and meta-methoxy configuration of amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid suggests a unique interplay of electronic and steric effects that differentiate it from its isomers.
Structural and Electronic Considerations
The key features influencing the properties of the target molecule are:
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Phenolic Hydroxyl Group (ortho): This group is a hydrogen bond donor and can participate in intramolecular hydrogen bonding with the adjacent alpha-amino group or carboxylic acid. Its acidity is a key parameter.
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Methoxy Group (meta): This group has a weak electron-donating effect through resonance and an inductive electron-withdrawing effect. Its position avoids steric hindrance with the amino acid moiety.
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α-Amino Acid Moiety: This provides amphoteric character, with at least two ionizable centers: the carboxylic acid (pKa₁) and the amino group (pKa₂).
An intramolecular hydrogen bond between the ortho-hydroxyl group and the alpha-amino or carboxyl group is plausible. This can influence the acidity of the phenol, the basicity of the amine, and the overall conformation of the molecule, potentially impacting its solubility and crystal packing.
Predicted Physicochemical Data
| Property | Predicted/Known Value | Source & Rationale |
| Molecular Formula | C₉H₁₁NO₄ | (Calculated) |
| Molecular Weight | 197.19 g/mol | (Calculated) |
| pKa₁ (Carboxylic Acid) | ~2.0 - 2.5 | Predicted. Similar to other phenylglycines. The electron-withdrawing nature of the aromatic ring lowers this value compared to aliphatic amino acids. |
| pKa₂ (Ammonium) | ~9.0 - 9.5 | Predicted. Typical for the ammonium group of phenylglycines. |
| pKa₃ (Phenolic OH) | ~9.5 - 10.5 | Predicted. The acidity of the phenol is expected to be slightly lower (higher pKa) than phenol itself due to the net electronic effect of the other substituents. |
| Predicted XLogP3 | ~0.5 - 1.0 | Predicted. The presence of the additional hydroxyl group will make it more hydrophilic than its non-hydroxylated counterparts. |
| Aqueous Solubility | pH-dependent | Predicted. As an amphoteric molecule, its lowest solubility will be at its isoelectric point (pI). Solubility is expected to increase significantly in acidic (pH < pKa₁) and basic (pH > pKa₂) conditions. |
Comparative Data of Isomers:
| Compound | Molecular Weight ( g/mol ) | XLogP3-AA | Reference |
| 2-amino-2-(3-methoxyphenyl)acetic acid | 181.19 | -1.7 | [1] |
| 2-amino-2-(3-hydroxyphenyl)acetic acid | 167.16 | N/A | [2] |
| 2-(4-hydroxy-3-methoxyphenyl)acetic acid | 182.175 | N/A | [3] |
Section 2: Synthesis and Structural Elucidation
The most direct synthetic route to amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid is the Strecker synthesis, a robust and well-documented method for creating α-amino acids.[4] The readily available starting material is 2-hydroxy-3-methoxybenzaldehyde (also known as o-vanillin).[5]
Proposed Synthetic Workflow: Strecker Synthesis
The synthesis proceeds in two fundamental steps: the formation of an α-aminonitrile, followed by hydrolysis to the final amino acid.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Strecker Synthesis
Causality Note: This protocol is designed for robust conversion. The use of a fume hood is mandatory due to the high toxicity of sodium cyanide.
Part A: Synthesis of α-Amino-(2-hydroxy-3-methoxy-phenyl)acetonitrile
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a 1:1 mixture of methanol and water.[4] Cool the flask in an ice bath to 0-5 °C.
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Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimum amount of cold water. Add this solution dropwise to the stirred aldehyde/ammonium chloride mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, cold addition controls the exotherm and minimizes side reactions.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
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Work-up: Quench the reaction by adding cold water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Part B: Hydrolysis to Amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid
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Acid Hydrolysis: To the crude α-aminonitrile, add 6M hydrochloric acid. Equip the flask with a condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Rationale: Strong acid and heat are required to hydrolyze both the nitrile and any intermediate amides to the carboxylic acid.
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Isolation: Monitor the completion of hydrolysis by TLC or HPLC. Cool the reaction mixture to room temperature. The amino acid hydrochloride salt may begin to crystallize.
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Purification: Carefully adjust the pH of the solution to its predicted isoelectric point (pI ≈ 5.5-6.0) using a base like sodium hydroxide. This will cause the neutral amino acid to precipitate.
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Final Product: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallize from a water/ethanol mixture.
Section 3: Stability Profile and Degradation Pathways
Understanding the stability of a molecule is critical for its development as a therapeutic agent. Forced degradation studies are the industry-standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.[6]
Predicted Degradation Pathways
The functional groups in amino-(2-hydroxy-3-methoxy-phenyl)-acetic acid make it susceptible to several degradation mechanisms:
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Oxidation: The electron-rich phenolic ring is highly susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, trace metals, or oxidizing agents, potentially leading to the formation of quinone-type structures and subsequent polymerization, often observed as a color change to brown or black.
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Deamination: The α-amino group can be eliminated, particularly under certain pH and temperature conditions, to form an α-hydroxy acid.
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Decarboxylation: The α-carboxylic acid group can be lost as CO₂, especially under heat, to yield an amine.
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Photodegradation: Aromatic systems, particularly phenols, can be sensitive to UV light, which can initiate radical-based degradation pathways.
Caption: Potential degradation pathways under various stress conditions.
Protocol: Forced Degradation Study
Trustworthiness Note: This protocol is designed to generate meaningful degradation (5-20%) to ensure that secondary degradation is minimized and the primary pathways are identified.[6]
-
Stock Solution Preparation: Prepare a stock solution of the purified compound at 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of water as a control. Heat both at 60 °C for 24 hours.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep a control. Store both at room temperature for 8 hours. Rationale: Base-catalyzed degradation is often faster than acid-catalyzed.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep a control. Store protected from light at room temperature for 24 hours.
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Thermal Degradation: Store the stock solution (in a sealed vial) and a sample of the solid powder in an oven at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
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Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Section 4: Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Workflow: Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol: HPLC Method Development
Expertise Note: The phenolic hydroxyl group allows for sensitive UV detection. Derivatization is generally not required for purity and stability assays but may be used for quantification in complex matrices.[8]
-
Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector, a column oven, and an autosampler.
-
Column Selection: Start with a robust reversed-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm particle size.
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Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidifying the mobile phase ensures the carboxylic acid is protonated and sharpens the peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient:
-
0-20 min: 5% to 95% B
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20-25 min: 95% B
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25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Detection: Monitor at a wavelength where the analyte has significant absorbance, likely around 275-285 nm, based on the substituted phenol chromophore. Use the DAD to assess peak purity by comparing spectra across the peak.
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Optimization: Inject the mixture of stressed samples. The goal is to achieve baseline resolution (Rs > 2) between the main peak and all degradation products. Adjust the gradient slope, mobile phase pH, or column temperature to improve separation.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by its ability to resolve the main analyte from its degradation products.
References
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PubChem. 2-Amino-2-(3-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
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Molbase. 2-(4-HYDROXY-3-METHOXYPHENYL)ACETIC ACID. [Link]
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PubChem. 2-Amino-2-(3-hydroxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
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NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. [Link]
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Singh, S., & Bakshi, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1015-1025. [Link]
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Alsante, K. M., et al. (2014). Forced degradation: A critical lens into pharmaceutical stability. American Pharmaceutical Review. [Link]
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Shimadzu. Analytical Methods for Amino Acids. [Link]
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